molecular formula C19H15N5 B14414383 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine CAS No. 81560-22-7

6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine

Cat. No.: B14414383
CAS No.: 81560-22-7
M. Wt: 313.4 g/mol
InChI Key: LLQBKHGKTPWKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine is a complex organic compound that features a unique structure combining pyridine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate isoindole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with similar reactivity but lacking the isoindole moiety.

    N-Methyl-2-(pyridin-2-yl)ethanamine: Another pyridine

Properties

CAS No.

81560-22-7

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-N-pyridin-2-yl-3-pyridin-2-yliminoisoindol-1-amine

InChI

InChI=1S/C19H15N5/c1-13-8-9-14-15(12-13)19(23-17-7-3-5-11-21-17)24-18(14)22-16-6-2-4-10-20-16/h2-12H,1H3,(H,20,21,22,23,24)

InChI Key

LLQBKHGKTPWKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC2=NC3=CC=CC=N3)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.